Product packaging for 2,5-Dimethoxybenzene-1,4-diol(Cat. No.:CAS No. 13239-13-9)

2,5-Dimethoxybenzene-1,4-diol

Cat. No.: B3046909
CAS No.: 13239-13-9
M. Wt: 170.16 g/mol
InChI Key: GLJCPHKWYYCHCQ-UHFFFAOYSA-N
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Description

Significance of Hydroquinone (B1673460) and Alkoxybenzene Derivatives in Organic and Materials Science

Hydroquinone and its derivatives are foundational molecules in organic chemistry, recognized for their redox activity and utility as building blocks in synthesis. The core structure, a benzene (B151609) ring with two opposing hydroxyl groups, allows for a rich and varied chemistry. The reactivity of these hydroxyl groups, often through etherification to form alkoxybenzenes, opens up a vast landscape for creating new molecules with tailored properties.

Alkoxybenzenes, aromatic ethers with one or more alkoxy groups on a benzene ring, are pivotal in materials science. The length and branching of the alkyl chains in the alkoxy groups can be systematically altered to fine-tune the material's properties, such as its liquid crystalline behavior, solubility, and thermal stability. This "bottom-up" control over molecular structure is a cornerstone of modern materials design, enabling the creation of everything from advanced polymers to novel electronic materials. researchgate.net The Williamson ether synthesis, a long-established method, remains a key technique for preparing these compounds from hydroquinone precursors.

Historical Trajectory of Academic Research on 2,5-Dimethoxybenzene-1,4-diol

The academic journey of this compound is intrinsically linked to the broader exploration of hydroquinone and alkoxybenzene chemistry. While early research focused on the fundamental reactions and properties of these parent compounds, the specific investigation of this compound and its isomers has carved out its own niche.

Initial studies likely centered on its synthesis, often as an intermediate in the creation of more complex molecules. biosynth.com The presence of both hydroxyl and methoxy (B1213986) groups on the benzene ring presents interesting challenges and opportunities for selective chemical transformations. Over time, as analytical techniques became more sophisticated, researchers were able to probe the subtle electronic effects of the methoxy groups on the reactivity of the hydroquinone core.

A significant area of research has been the anodic oxidation of related 1,4-dialkoxybenzene derivatives. These studies have provided insights into the electrochemical behavior of these compounds, revealing their potential in applications such as molecular switches. researchgate.net The synthesis and characterization of various substituted alkoxybenzenes have also been a continuous effort, driven by the quest for new materials with specific functionalities. acs.org

Current Research Landscape and Emerging Applications of this compound

Contemporary research on this compound and its analogs is vibrant and multidisciplinary. Scientists are actively exploring its potential in several cutting-edge fields.

Materials Science: The compound and its derivatives are being investigated for their role in the development of advanced materials. For instance, related dialkoxybenzene structures are being studied for their overcharge protection properties in lithium-ion batteries. rsc.org The ability to systematically modify the structure of these molecules allows for the fine-tuning of their electrochemical properties. Furthermore, dioxolane-containing systems, which can be derived from such precursors, have shown significant impact in polymer science. researchgate.net

Organic Synthesis: this compound serves as a valuable intermediate in the synthesis of other organic molecules. biosynth.com Its unique arrangement of functional groups makes it a useful starting material for creating more complex structures, including those with potential biological activity. For example, it is an intermediate in the synthesis of salicylic (B10762653) acid. biosynth.com Research into the selective functionalization of its hydroxyl and aromatic C-H bonds continues to be an active area.

Medicinal Chemistry: The hydroquinone scaffold is present in many biologically active molecules. While this article will not detail specific therapeutic uses, it is worth noting that derivatives of hydroquinone are being explored for their potential in drug discovery. The synthesis of novel hydroquinone derivatives remains an important aspect of medicinal chemistry research. acs.org

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number13239-13-9 biosynth.com
Molecular FormulaC8H10O4 biosynth.com
Molecular Weight170.16 g/mol biosynth.com
Melting Point169 °C biosynth.com
SMILESCOC1=CC(=C(C=C1O)OC)O biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B3046909 2,5-Dimethoxybenzene-1,4-diol CAS No. 13239-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJCPHKWYYCHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927653
Record name 2,5-Dimethoxybenzene-1,4-diol
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Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13239-13-9
Record name 1,4-Benzenediol, 2,5-dimethoxy-
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Record name NSC139147
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Record name 2,5-Dimethoxybenzene-1,4-diol
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Record name 2,5-dimethoxybenzene-1,4-diol
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Advanced Synthetic Methodologies for 2,5 Dimethoxybenzene 1,4 Diol and Its Functionalized Derivatives

Classical and Optimized Synthetic Pathways to 2,5-Dimethoxybenzene-1,4-diol

The classical synthesis of this compound typically involves the direct methylation of hydroquinone (B1673460). This method often employs methylating agents like dimethyl sulfate (B86663) in the presence of a base. nih.gov However, this approach can sometimes lead to a mixture of products, including the mono-methylated intermediate and the fully methylated 1,4-dimethoxybenzene (B90301), necessitating careful control of reaction conditions to achieve the desired disubstituted product.

Another synthetic route involves the de novo synthesis by certain organisms. For example, the brown rot fungus Gloeophyllum trabeum has been shown to synthesize this compound. nih.gov While not a conventional laboratory synthesis, it points to enzymatic pathways that could inspire biocatalytic approaches.

Regioselective Functionalization and Derivatization Strategies

The electron-rich aromatic ring of this compound is amenable to various functionalization reactions. The directing effects of the hydroxyl and methoxy (B1213986) groups play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution is a primary method for introducing a wide range of functional groups onto the this compound scaffold. The activating nature of the methoxy and hydroxyl groups directs incoming electrophiles to the vacant positions on the aromatic ring.

Friedel-Crafts reactions on the this compound core can be challenging due to the potential for the Lewis acid catalyst to interact with the hydroxyl groups. However, under specific conditions, these reactions can be achieved. A notable example is the microwave-assisted electrophilic aromatic substitution of 2,6-dimethoxyhydroquinone with geraniol, which can be considered a specialized Friedel-Crafts alkylation, yielding a geranylated derivative. mdpi.com

More commonly, Friedel-Crafts reactions are performed on the related, protected precursor, 1,4-dimethoxybenzene. For example, the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol in the presence of a strong acid like sulfuric acid is a well-established method to produce 1,4-di-tert-butyl-2,5-dimethoxybenzene. nih.gov Subsequent demethylation would then yield the corresponding diol. Similarly, Friedel-Crafts acylation of 1,4-dimethoxybenzene with acylating agents can introduce ketone functionalities. rsc.org

ReactionSubstrateReagentsProductReference
Alkylation2,6-dimethoxyhydroquinoneGeraniol, Microwave(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-3,5-dimethoxybenzene-1,4-diol mdpi.com
Alkylation1,4-dimethoxybenzenet-butyl alcohol, H₂SO₄1,4-di-tert-butyl-2,5-dimethoxybenzene nih.gov

Halogenation provides a versatile entry point for further functionalization, such as cross-coupling reactions. The bromination of related compounds like 2,5-dimethoxybenzaldehyde (B135726) has been studied, revealing that the reaction of bromine in glacial acetic acid can lead to a mixture of products. mdma.ch Selective bromination of 1,4-dimethoxybenzene can be achieved using potassium tribromide to yield 2-bromo-1,4-dimethoxybenzene, suppressing the formation of the dibromo-adduct. google.com This mono-brominated intermediate can then be a key precursor for introducing further functionality before or after deprotection to the diol.

ReactionSubstrateReagentsProductReference
Bromination2,5-dimethoxybenzaldehydeBr₂, Acetic AcidMixture of bromo-2,5-dimethoxybenzaldehydes mdma.ch
Bromination1,4-dimethoxybenzeneKBr₃2-bromo-1,4-dimethoxybenzene google.com

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic compounds. wikipedia.orgjk-sci.commychemblog.com This reaction typically uses a mixture of a substituted formamide (B127407) (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent. mychemblog.com While direct Vilsmeier-Haack formylation of 1,4-dimethoxybenzene can be challenging, modifications and alternative formylation methods exist for phenolic compounds. sciencemadness.org For instance, a modified Duff formylation has been reported for related substrates. sciencemadness.org

ReactionStarting MaterialKey ReagentsProductReference
Diformylation1,4-dimethoxybenzeneHexamethylenetetramine, HBr/Acetic Acid2,5-diformylbenzene-1,4-diol researchgate.net
FormylationElectron-rich arenesDMF, POCl₃Aryl aldehyde wikipedia.orgjk-sci.commychemblog.com
Halogenation and Related Processes.

Nucleophilic Aromatic Substitution and Coupling Reactions for Aryl-Substituted Analogues

While electrophilic substitution is common, nucleophilic aromatic substitution (SNA_r) can also be employed, particularly on derivatives of this compound that contain good leaving groups. pressbooks.pub More significantly, modern cross-coupling reactions have become a powerful tool for creating aryl-substituted analogues.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a highly effective method for forming carbon-carbon bonds. libretexts.org To synthesize aryl-substituted analogues of this compound, a halogenated derivative of the diol (or its protected form) can be coupled with an arylboronic acid. For example, 2,5-dibromo-1,4-dimethoxybenzene can undergo a Suzuki-Miyaura coupling with phenylboronic acid, followed by demethylation, to produce 2,5-diphenylbenzene-1,4-diol. This strategy allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Furthermore, the synthesis of methoxylated polychlorinated biphenyls (PCBs) has been achieved through Suzuki coupling of mono- and dimethoxy haloarenes with chlorinated phenylboronic acids, demonstrating the versatility of this approach for creating complex aryl-substituted structures. nih.gov

ReactionSubstratesCatalyst/ReagentsProduct TypeReference
Suzuki-Miyaura CouplingHalogenated 2,5-dimethoxybenzene derivative, Arylboronic acidPalladium catalyst, BaseAryl-substituted 2,5-dimethoxybenzene derivative libretexts.org
Nucleophilic Aromatic SubstitutionFluoroarenesSodium methoxideMethoxyarenes nih.gov

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized precursors and intermediates. These building blocks are typically derived from the commercially available and relatively inexpensive starting material, 1,4-dimethoxybenzene. Methodologies for introducing various substituents onto the benzene (B151609) ring are crucial for constructing the target molecule and its derivatives.

Synthesis of 1,4-Dimethoxybenzene-Derived Synthons

The 1,4-dimethoxybenzene core is activated towards electrophilic aromatic substitution, facilitating the introduction of a variety of functional groups. Key synthons include halogenated and alkylated derivatives, which serve as versatile intermediates for further transformations.

Halogenation of 1,4-dimethoxybenzene provides an effective route to 2,5-dihalo-1,4-dimethoxybenzene synthons. For instance, direct bromination using bromine in a solvent like chloroform (B151607) can yield 1,4-dibromo-2,5-dimethoxybenzene. rsc.org Similarly, chlorination with sulfuryl chloride produces 2,5-dichloro-1,4-dimethoxybenzene. tandfonline.com These dihalogenated compounds are particularly useful for subsequent metal-halogen exchange reactions to introduce other functionalities. The synthesis of 2,5-diiodo-1,4-dimethoxybenzene has also been reported. tandfonline.com These halogenated synthons can be converted to the corresponding 2,5-dihalobenzoquinones through oxidative demethylation, often using ceric ammonium (B1175870) nitrate (B79036) (CAN). tandfonline.com

Friedel-Crafts alkylation is another important method for functionalizing the 1,4-dimethoxybenzene ring. For example, the reaction with t-butyl alcohol in the presence of a strong acid like sulfuric acid yields 1,4-di-t-butyl-2,5-dimethoxybenzene. rsc.orggrabmyessay.com This reaction highlights the high reactivity of the aromatic ring, where the two remaining positions can be substituted due to the activating effect of the methoxy groups. rsc.org

These synthons are foundational for building more complex molecules. The introduced functional groups, such as halogens, can be readily transformed into other groups, providing access to a wide array of derivatives.

SynthonStarting MaterialReagentsKey FeaturesYieldReference
1,4-Dibromo-2,5-dimethoxybenzene 1,4-DimethoxybenzeneBromine, ChloroformDirect bromination of the activated ring.93.2% rsc.org
2,5-Dichloro-1,4-dimethoxybenzene 1,4-DimethoxybenzeneSulfuryl chlorideEfficient chlorination; product precipitates from the reaction.~97% (crude) tandfonline.com
1,4-Di-t-butyl-2,5-dimethoxybenzene 1,4-Dimethoxybenzenet-Butyl alcohol, Sulfuric acidFriedel-Crafts alkylation; illustrates polyalkylation on an activated ring.~70% rsc.org
2,5-Diiodo-1,4-dimethoxybenzene 1,4-DimethoxybenzeneIodine, Oxidizing agentIodination provides a reactive synthon for coupling reactions.- tandfonline.com

Preparation of Diformyl- and Dicarboxaldehyde-Based Building Blocks

Formyl groups are essential for many synthetic transformations, including the formation of Schiff bases and as precursors to carboxylic acids or hydroxymethyl groups. The direct formylation of 1,4-dimethoxybenzene, for instance via the Vilsmeier-Haack reaction using DMF/POCl₃, is known to be challenging and often results in low yields. sciencemadness.org This is attributed to electronic effects where the activating mesomeric effect from each methoxy group is directed towards its ortho positions, but the deactivating inductive effect impacts all positions. sciencemadness.org

Another powerful method for introducing formyl groups involves lithiation. 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde can be synthesized from 1,4-dibromo-2,5-dimethoxybenzene. rsc.org The process involves a double lithium-halogen exchange at low temperature using n-butyllithium, followed by quenching the resulting dianion with an electrophile such as N,N-dimethylformamide (DMF). rsc.org This method provides direct access to the dicarboxaldehyde in moderate yields. rsc.org Similarly, Grignard carboxylation of 1,4-dihalo-2,5-dialkoxybenzene can be used to prepare the corresponding dicarboxylic acids, which are also valuable building blocks. google.com

Building BlockSynthetic RouteKey ReagentsKey FeaturesYieldReference
2,5-Dimethoxybenzene-1,4-dicarboxaldehyde Lithiation-Formylation1,4-Dibromo-2,5-dimethoxybenzene, n-BuLi, DMFUtilizes lithium-halogen exchange for regioselective formylation.28.9% rsc.org
2,5-Diformylbenzene-1,4-diol Chloromethylation-Sommelet-Demethylation1,4-Dimethoxybenzene, Hexamethylenetetramine, HBrMulti-step optimized synthesis avoiding direct formylation issues.42% (overall) researchgate.net
2,5-Dimethoxyterephthalic acid Grignard Carboxylation1,4-Dibromo-2,5-dimethoxybenzene, Mg, CO₂Forms the dicarboxylic acid via a Grignard intermediate.- google.com

Green Chemistry Approaches and Sustainable Synthetic Protocols for this compound

In recent years, significant effort has been directed towards developing more sustainable and environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of hydroquinones and their derivatives, several green chemistry approaches have been explored to minimize waste, avoid hazardous reagents, and utilize renewable resources.

Electrochemical synthesis represents a promising green alternative to conventional chemical oxidation and reduction methods. acs.org The electrosynthesis of quinones and hydroquinones can eliminate the need for stoichiometric amounts of hazardous oxidants or reductants, thereby reducing chemical waste. acs.org The oxidation of phenolic precursors to hydroquinones can be achieved electrochemically, often using simple and scalable batch or flow-cell setups. acs.org This approach is particularly attractive as it can be powered by renewable electricity sources.

Another key area of green chemistry is the use of renewable starting materials. A notable example is the benzene-free synthesis of hydroquinone from glucose. researchgate.net This process uses microbial catalysis to convert glucose, a nontoxic and renewable feedstock, into quinic acid. The quinic acid is then chemically transformed into hydroquinone, thus bypassing the use of benzene, a volatile carcinogen derived from fossil fuels. researchgate.net This bio-based route offers a significant improvement in the sustainability profile of hydroquinone production.

Biocatalysis offers a powerful tool for the selective and environmentally benign synthesis of functionalized aromatic compounds. Enzymes such as dioxygenases and dehydrogenases, often used in whole-cell systems like recombinant Escherichia coli, can directly hydroxylate aromatic precursors to form catechols and other hydroxylated derivatives under mild, aqueous conditions. researchgate.net For example, lignin (B12514952) peroxidase, a fungal enzyme, can catalyze the oxidation of methoxylated aromatic compounds like 2-chloro-1,4-dimethoxybenzene. nih.govnih.gov The development of biocatalytic routes for the specific synthesis of this compound could offer a highly efficient and green manufacturing process, potentially starting from renewable lignocellulosic biomass. Furthermore, the use of water as a solvent, as demonstrated in the synthesis of the disodium (B8443419) salt of hydroquinone, represents a simple yet effective green chemistry principle to enhance the safety and environmental profile of a process. ijche.com

Mechanistic Insights into the Reactivity of 2,5 Dimethoxybenzene 1,4 Diol

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of 2,5-dimethoxybenzene-1,4-diol (a hydroquinone (B1673460) derivative) is central to its chemical reactivity. It participates in various electron transfer processes, which are often coupled with proton transfer events.

This compound can be oxidized to its corresponding quinone, 2,5-dimethoxy-1,4-benzoquinone (B1209882). This transformation is a key reaction in its redox chemistry. The oxidation process involves the removal of two electrons and two protons from the hydroquinone. This can be achieved through chemical or electrochemical means. For instance, oxidation can be carried out using reagents like potassium permanganate (B83412) or hydrogen peroxide. The presence of methoxy (B1213986) groups on the aromatic ring influences the stability of the molecule, protecting it from over-oxidation.

The brown rot fungus Gloeophyllum trabeum utilizes a hydroquinone-quinone redox cycle involving 2,5-dimethoxy-1,4-benzoquinone (2,5-DMBQ) to reduce Fe(3+) and produce H₂O₂. nih.gov The fungus secretes 2,5-DMBQ, which is then reduced to this compound (2,5-DMHQ). nih.gov This hydroquinone is an effective reductant and plays a crucial role in the fungus's ability to degrade organic compounds through Fenton chemistry. nih.gov

The oxidation of hydroquinones to quinones is often a reversible process. cdnsciencepub.comresearchgate.net In aprotic media like acetonitrile, 1,4-hydroquinone is typically oxidized irreversibly. cdnsciencepub.com However, the presence of substituents that can form intramolecular hydrogen bonds can lead to reversible oxidation processes. cdnsciencepub.com

The oxidation of hydroquinones often proceeds through coupled electron and proton transfer steps. These can occur via different mechanisms, including concerted proton-electron transfer (CPET), where the electron and proton are transferred in a single kinetic step. cdnsciencepub.com For some substituted hydroquinones, oxidation to the neutral quinone occurs with the concurrent transfer of the hydroxyl protons to pendant basic groups. cdnsciencepub.com

The mechanism can also be stepwise, involving an initial electron transfer to form a radical cation, followed by proton transfer. This is known as an Electron Transfer-Proton Transfer (ET-PT) pathway. nih.gov The specific pathway can be influenced by the solvent and other reaction conditions. researchgate.net For example, in the photoinduced proton-coupled electron transfer of a molecular triad (B1167595) containing an anthraquinone (B42736) moiety, a concerted PCET mechanism is observed in acetonitrile, while a stepwise process occurs in the presence of an acid. researchgate.net

Hydrogen Atom Transfer (HAT) is another mechanism by which phenolic compounds, including hydroquinones, can react. In a HAT process, a hydrogen atom (one proton and one electron) is transferred in a single step from the phenolic hydroxyl group to a radical species. nih.gov This mechanism is a key pathway for the antioxidant activity of phenolic compounds, as they can scavenge free radicals through this process. nih.gov The bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical factor in determining the rate of HAT. researchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism involves a stepwise process where a proton is first lost from the hydroxyl group to form a phenoxide anion. This is followed by the transfer of an electron from the anion to an acceptor molecule. nih.govresearchgate.net This pathway is particularly favored in alkaline conditions, which facilitate the initial deprotonation step. nih.gov

Table 1: Key Mechanistic Pathways in the Redox Chemistry of Hydroquinones

MechanismDescriptionKey IntermediatesInfluencing Factors
Oxidation to Quinone Two-electron, two-proton oxidation of the hydroquinone.Semiquinone radical anionOxidizing agent, pH
Electron Transfer-Proton Transfer (ET-PT) Stepwise transfer of an electron followed by a proton.Radical cationSolvent polarity, acidity
Hydrogen Atom Transfer (HAT) Single-step transfer of a hydrogen atom (electron and proton).None (concerted)Bond dissociation enthalpy of O-H
Sequential Proton Loss Electron Transfer (SPLET) Stepwise loss of a proton followed by an electron transfer.Phenoxide anionpH (favored in basic media)

Hydrogen Atom Transfer (HAT) Processes.

Aromatic Substitution Reaction Mechanisms and Selectivity

The reactivity of this compound in aromatic substitution reactions is significantly influenced by the electronic properties of its substituents.

Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution reactions. They are ortho-, para-directing due to their ability to donate electron density to the aromatic ring through resonance. chegg.com The lone pairs of electrons on the oxygen atoms of both groups can be delocalized into the benzene (B151609) ring, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. chegg.comlibretexts.org This stabilization lowers the activation energy of the reaction, thus increasing the reaction rate compared to unsubstituted benzene. iscnagpur.ac.in

The methoxy groups in 1,4-dimethoxybenzene (B90301), a related compound, strongly favor electrophilic aromatic substitution. chegg.com In the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butyl alcohol, the two methoxy groups direct the incoming electrophiles to the ortho positions, resulting in the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene. mnstate.edunih.gov

Conversely, these electron-donating groups decrease the rate of nucleophilic aromatic substitution. iscnagpur.ac.in This is because they increase the electron density on the aromatic ring, making it less susceptible to attack by nucleophiles. For nucleophilic aromatic substitution to occur readily, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups. iscnagpur.ac.in

The electronic properties of the substituents also play a role in the regioselectivity of reactions. For example, the dinitration of 1,4-dimethoxybenzene shows surprising regioselectivity, which has been attributed to a single electron transfer (SET) process and solvation effects. acs.org

Steric Hindrance and Regiochemical Control in Polysubstitution

The reactivity of the this compound ring in polysubstitution reactions is significantly governed by the interplay of electronic effects from the hydroxyl and methoxy groups and steric hindrance imposed by these and other substituents. The oxygen-containing functional groups are activating, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the available positions for substitution are C3 and C6. However, the degree and nature of further substitution are heavily influenced by the steric bulk of both the substituents already present on the ring and the incoming reagents.

A notable example of steric control is observed in the polyalkylation of the related 1,4-dimethoxybenzene. During the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, the introduction of the two bulky tert-butyl groups proceeds, but further alkylation is prevented. The two remaining positions on the aromatic ring become so sterically hindered by the large tert-butyl groups that they are shielded from further electrophilic attack. This demonstrates a clear case where steric factors override the electronic activation of the ring, effectively halting the substitution pattern at the disubstituted product.

The synthesis of polysubstituted arenes often relies on controlling the regiochemistry through such steric and electronic effects. Methodologies for constructing these frameworks depend on the modification of existing carbocyclic compounds through reactions like electrophilic aromatic substitution. researchgate.netbiosynth.com In these reactions, the size of substituents can dictate the outcome. For instance, while smaller groups may allow for multiple substitutions, increasing the size of a substituent can dramatically decrease reaction rates or prevent reaction at adjacent sites altogether. This principle is a key consideration in designing synthetic routes to highly functionalized benzene derivatives.

Table 1: Influence of Steric Hindrance on Polysubstitution of Dimethoxybenzene Derivatives

Starting MaterialReagentProductObservationReference
1,4-Dimethoxybenzenet-Butyl alcohol / H₂SO₄1,4-Di-t-butyl-2,5-dimethoxybenzeneReaction stops after dialkylation due to steric hindrance from the bulky t-butyl groups.
2,5-bis(1,1-dimethylethyl)-1,4-benzenediolMethyl iodide / NaH1,4-Di-tert-butyl-2,5-dimethoxybenzeneMethylation of the hydroxyl groups on a sterically hindered hydroquinone core.

Coordination Chemistry and Ligand-Metal Interactions

Chelation Properties and Metal Complex Formation

This compound possesses key structural features that enable it to act as a chelating agent in the formation of metal complexes. The two hydroxyl groups in a 1,4-position can deprotonate to form a hydroquinonate dianion, which serves as a bridging ligand between metal centers. This bidentate character allows for the construction of both mononuclear and polynuclear coordination compounds. The compound is explicitly noted for its potential as a chelator. biosynth.com

The coordination is typically achieved through the oxygen atoms of the hydroxyl groups. This is analogous to the well-studied coordination chemistry of its parent compound, 2,5-dihydroxy-1,4-benzoquinone, which acts as a bridging ligand in various dinuclear transition metal complexes. These complexes are of interest for their unique magnetic properties. researchgate.net

Furthermore, the core structure of this compound can be incorporated into more complex, multidentate ligands. For example, derivatives like 2,5-diformylbenzene-1,4-diol, which can be synthesized from 1,4-dimethoxybenzene, serve as precursors for ditopic Schiff base ligands. These ligands are designed to create stable dinuclear complexes by incorporating additional donor sites into the imine side chains. researchgate.net The hydroquinone moiety in these ligands acts as a redox-active linker between two metal ions. In a related copper(II) coordination polymer, the system shows a pronounced tendency to form polymeric structures, highlighting the strong bridging capability of the hydroquinone-based ligand. researchgate.net

Table 2: Selected Bond Parameters in a Related Ditopic Schiff Base Ligand Precursor

ParameterDescriptionValue (Å or deg)
C-O Bond LengthLength of the bond between the aromatic carbon and the methoxy oxygen.1.368(1)
C-O-C Bond AngleAngle of the methoxy group attached to the benzene ring.117.2(1)
C-C-O-C Torsion AngleTorsion angle illustrating the orientation of the methoxy group relative to the ring.-0.7(1)
Data from the crystal structure of 2,5-bis(chloromethyl)-1,4-dimethoxybenzene, a precursor to hydroquinone-based Schiff base ligands. researchgate.net

Role as a Ligand in Catalytic Systems

The hydroquinone moiety of this compound and its derivatives makes it a versatile component in catalytic systems, primarily due to its redox activity. Hydroquinone-based ligands can participate directly in catalytic cycles, often influencing the redox state of the central metal ion.

Palladium-catalyzed reactions provide a clear example of this role. In processes like the Suzuki-Miyaura cross-coupling and the reduction of nitroarenes, a hydroquinone-based ligand has been shown to facilitate the crucial Pd(II) to Pd(0) reduction step. rsc.orgresearchgate.net The ligand itself is capable of undergoing a two-electron oxidation to the corresponding quinone, thereby acting as an internal reductant for the metal center, which is essential for the catalytic cycle to proceed. rsc.orgresearchgate.net A palladium complex incorporating a pyrazole-derivatized hydroquinone ligand, [Pd(H₂L)(Cl)₂], serves as an efficient catalyst for the room-temperature reduction of nitroarenes in water and also acts as a tandem catalyst for Suzuki coupling followed by nitro reduction. rsc.orgresearchgate.net

The interaction of hydroquinones with metal catalysts is also central to oxidation catalysis. In Co(salophen)-catalyzed aerobic oxidation of p-hydroquinone, a Co(II) catalyst activates molecular oxygen to form a Co(III)-superoxide species. This species then abstracts a hydrogen atom from the hydroquinone, initiating its oxidation. acs.org While the hydroquinone is the substrate in this case, the study illuminates the fundamental mechanism of its interaction with a metal-oxygen adduct.

Additionally, dimethoxyhydroquinone derivatives have been studied in the context of environmentally relevant catalytic processes. The 2,6-dimethoxyhydroquinone isomer, in reaction with iron oxide nanoparticles, can generate highly reactive hydroxyl radicals through a combination of reductive dissolution of the iron oxide and catalytic oxidation pathways involving molecular oxygen. researchgate.net This highlights the ability of the hydroquinone ligand to mediate electron transfer processes at a metal surface, a fundamental aspect of heterogeneous catalysis. The development of ditopic Schiff base ligands from hydroquinone derivatives further underscores their utility in creating binuclear metal complexes, which are often employed in catalysis to achieve cooperative effects between metal centers. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,5 Dimethoxybenzene 1,4 Diol Systems

Vibrational Spectroscopy (FTIR, Raman) for Detailed Molecular Assignments

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2,5-Dimethoxybenzene-1,4-diol. The analysis of vibrational modes is based on the specific frequencies at which molecular bonds stretch, bend, and rotate.

In the FTIR spectrum of a closely related compound, 1,4-dibromo-2,5-dimethoxybenzene, detailed vibrational assignments have been made using Density Functional Theory (DFT) calculations. researchgate.net For this compound, the spectrum is expected to be dominated by characteristic absorptions for the hydroxyl (O-H), methoxy (B1213986) (C-O-C), and aromatic ring moieties.

Key expected vibrational frequencies include:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3500 cm⁻¹, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. This is a defining feature of the diol functionality.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will be observed as sharp peaks in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O Stretching: Strong absorptions corresponding to the aryl ether C-O stretching of the methoxy groups are expected around 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric). The C-O stretching of the hydroxyl groups would also contribute to this region.

O-H Bending: In-plane and out-of-plane bending vibrations of the O-H groups are also expected, further confirming the presence of the diol.

Raman spectroscopy provides complementary information. The Raman spectrum of 1,4-dimethoxybenzene (B90301) has been studied, and for its diol derivative, the symmetric vibrations of the benzene ring are expected to be particularly Raman active. acs.org The nitrile group (-C≡N), if used as a substituent for comparative studies, shows a strong and characteristic Raman band around 2230 cm⁻¹. researchgate.net

Table 1: Expected FTIR and Raman Peak Assignments for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)TechniqueIntensity
O-H Stretch (H-bonded)3200 - 3500FTIRStrong, Broad
Aromatic C-H Stretch3000 - 3100FTIR, RamanWeak to Medium
Aliphatic C-H Stretch2850 - 2960FTIR, RamanMedium, Sharp
Aromatic C=C Stretch1450 - 1610FTIR, RamanMedium to Strong
Asymmetric C-O-C Stretch (Ether)1200 - 1250FTIRStrong
Symmetric C-O-C Stretch (Ether)1020 - 1050FTIRStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing unambiguous information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments.

Due to the molecule's symmetry, a simplified spectrum is expected. In the ¹H NMR spectrum , three distinct signals are anticipated:

A singlet for the two equivalent aromatic protons on the benzene ring. Based on data for 1,2-Bis(hydroxymethyl)-4,5-dimethoxybenzene, this signal is expected around δ 6.89 ppm. beilstein-journals.orgcam.ac.uk

A singlet for the six equivalent protons of the two methoxy groups, likely appearing around δ 3.8-3.9 ppm. beilstein-journals.orgcam.ac.ukrsc.org

A singlet for the two hydroxyl protons. The chemical shift of this peak is variable and depends on concentration, solvent, and temperature but could be expected in the δ 4.0-5.0 ppm range.

The ¹³C NMR spectrum would similarly show a limited number of peaks due to symmetry:

One signal for the two equivalent aromatic carbons bearing a proton.

One signal for the two equivalent aromatic carbons attached to the methoxy groups.

One signal for the two equivalent aromatic carbons attached to the hydroxyl groups.

One signal for the two equivalent methoxy carbons, typically found around δ 56-57 ppm. beilstein-journals.orgrsc.org

NMR is also a powerful tool for in-situ reaction monitoring. For instance, in the synthesis of derivatives, the disappearance of starting material signals and the appearance of product signals can be tracked in real-time to optimize reaction conditions such as temperature and reaction time. This technique is crucial for studying reaction kinetics and mechanisms, such as monitoring proton exchange during redox processes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic C-H~6.9Singlet
¹HMethoxy (-OCH₃)~3.8Singlet
¹HHydroxyl (-OH)Variable (e.g., 4.0-5.0)Singlet
¹³CC-H (Aromatic)~113-118-
¹³CC-OH (Aromatic)~145-150-
¹³CC-OCH₃ (Aromatic)~150-155-
¹³C-OCH₃~56-57-

Mass Spectrometry for Elucidating Reaction Pathways and Intermediates

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₈H₁₀O₄).

Upon electron impact ionization, the molecule will form a molecular ion (M⁺˙) with an expected m/z (mass-to-charge ratio) of 170.16. The fragmentation of this molecular ion is predictable based on the functional groups present:

Loss of a methyl radical (·CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a significant peak at m/z 155.

Loss of a methoxy radical (·OCH₃): This would result in a peak at m/z 139.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of a methoxy group can sometimes lead to the neutral loss of formaldehyde, giving a peak at m/z 140.

Loss of water (H₂O): While more common in alcohols under certain conditions, a peak at m/z 152 might be observed.

Analyzing the mass spectra of reaction mixtures allows for the identification of intermediates and byproducts, thereby elucidating reaction pathways. For example, in the synthesis of derivatives, MS can confirm the successful addition of substituents or the formation of oxidized species like the corresponding quinone. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zIon StructureFragment Lost
170[C₈H₁₀O₄]⁺˙ (Molecular Ion)-
155[M - CH₃]⁺·CH₃
140[M - CH₂O]⁺˙CH₂O
139[M - OCH₃]⁺·OCH₃
111[M - OCH₃ - CO]⁺·OCH₃, CO

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds, such as Schiff bases derived from 2,5-diformylbenzene-1,4-diol and various dimethoxybenzenamine derivatives, allows for a robust prediction of its solid-state characteristics. researchgate.netnih.govresearchgate.net

The crystal structure would be expected to reveal a planar or near-planar benzene ring. The key feature in the solid-state packing would be extensive intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. These O-H···O interactions would create a network, significantly influencing the material's melting point and solubility. The methoxy groups would also participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The precise arrangement of molecules (e.g., herringbone or π-stacking) would be determined by the interplay of these hydrogen bonds and van der Waals forces.

For example, crystal structures of related Schiff base ligands show defined dihedral angles between the central hydroquinone (B1673460) ring and its substituents. researchgate.net In one case, the crystal packing is consolidated through a network of intermolecular hydrogen bonds. nih.gov

Table 4: Expected Crystallographic Parameters and Interactions for this compound

ParameterExpected Value / Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Key Bond Length (C-O, hydroxyl)~1.36 Å
Key Bond Length (C-O, methoxy)~1.37 Å
Key Bond Angle (C-O-C, methoxy)~117°
Primary Intermolecular InteractionO-H···O Hydrogen Bonding
Secondary Interactionsπ-stacking, C-H···O interactions

Electrochemical Characterization for Redox Potentials and Mechanisms

The electrochemical behavior of this compound is dominated by the redox activity of the hydroquinone moiety. Cyclic voltammetry (CV) is the primary technique used to investigate these properties, providing information on redox potentials and the reversibility of the electron transfer process.

The hydroquinone system undergoes a quasi-reversible, two-electron, two-proton oxidation to form the corresponding 2,5-dimethoxy-1,4-benzoquinone (B1209882). researchgate.net The cyclic voltammogram would typically show one anodic peak (oxidation) and one cathodic peak (reduction). The potential difference between these peaks (ΔEp) gives an indication of the electron transfer kinetics. The formal redox potential (E°′), calculated as the average of the anodic and cathodic peak potentials, is a key thermodynamic parameter.

Studies on related hydroquinone derivatives show that the redox potential is influenced by the nature and position of substituents on the aromatic ring. The electron-donating methoxy groups in this compound are expected to lower its oxidation potential compared to unsubstituted hydroquinone, making it easier to oxidize. Electrochemical studies are crucial for applications where the compound acts as a redox mediator or as a component in systems like redox flow batteries. researchgate.net

Table 5: Expected Electrochemical Characteristics for this compound

ParameterDescription
Redox ProcessHydroquinone ⇌ Quinone + 2e⁻ + 2H⁺
TechniqueCyclic Voltammetry (CV)
Expected CV FeatureOne quasi-reversible redox couple
Effect of Methoxy GroupsLowers the oxidation potential (easier to oxidize)

UV-Vis Spectroscopy for Electronic Transitions and Reactivity Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions within the aromatic system.

The presence of two electron-donating methoxy groups and two hydroxyl groups on the benzene ring causes a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene or hydroquinone. db-thueringen.de This is because the substituents raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.

The UV-Vis spectrum can be used to monitor reactions, such as the oxidation of the hydroquinone to the quinone. nih.gov This transformation leads to a more extended conjugated system, resulting in the appearance of new absorption bands at longer wavelengths, often in the visible region, which corresponds to a color change. For instance, the oxidation of phenolic aldehydes shows distinct changes in electronic transitions, with enhanced absorption at wavelengths greater than 300 nm. nih.gov

Table 6: Expected UV-Vis Spectroscopic Data for this compound

ParameterExpected Feature
Primary Electronic Transitionπ→π*
Expected λmax~280-300 nm
Effect of Substituents (-OH, -OCH₃)Bathochromic (red) shift vs. benzene
Oxidized Form (Quinone)New absorption bands at longer wavelengths

Computational Chemistry and Theoretical Modeling of 2,5 Dimethoxybenzene 1,4 Diol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For derivatives of dimethoxybenzene and hydroquinone (B1673460), Density Functional Theory (DFT) is a widely used method, often employing functionals like B3LYP. These calculations provide insights into electronic structure, molecular energy, and electron distribution, which collectively determine the molecule's chemical behavior. Ab initio methods, while computationally more intensive, offer another layer of precision for studying such systems.

Computational methods are used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For molecules like 2,5-Dimethoxybenzene-1,4-diol, this includes determining bond lengths, bond angles, and the orientation of substituent groups.

Studies on related molecules, such as other dimethoxybenzene derivatives and the parent compound hydroquinone, demonstrate the utility of these predictions. For instance, theoretical calculations have been used to study the cis and trans conformers of hydroquinone, which differ in the relative orientation of the two hydroxyl groups. researchgate.net In the case of 2,6-dimethoxybenzene-1,4-diol, X-ray crystallography has confirmed a planar geometry for the benzene (B151609) ring, a feature that would be expected to be predicted by DFT calculations. The planarity of the quinone ring is a critical factor in its electronic properties. For substituted hydroquinones, the orientation of the hydroxyl and methoxy (B1213986) groups relative to the ring is a key conformational feature. Theoretical models are often validated by comparing calculated geometries with experimental data from X-ray crystallography, as was done for 1,4-dibromo-2,5-dimethoxybenzene. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap generally signifies higher reactivity. irjweb.com

This analysis explains the charge transfer interactions that can occur within the molecule. irjweb.com For hydroquinone derivatives, the electron-donating methoxy and hydroxyl groups significantly influence the FMOs. In the related compound 2,6-dimethoxy-1,4-benzoquinone, DFT calculations show that the HOMO is primarily located on the carbons substituted with methoxy groups, while the LUMO is concentrated on the quinone carbonyl carbons. This distribution explains the compound's propensity for nucleophilic attack at the quinone positions and its role in electron transfer reactions. The energy gap can be used to understand the bioactivity of molecules, with a larger gap implying greater stability. irjweb.com

Below is a table illustrating the type of data obtained from FMO analysis on related hydroquinone-pyrrole dyad systems, where DMB represents p-dimethoxybenzene.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DMB-5.610.546.15
3-(2,5-dimethoxybenzyl)-1H-pyrrole-5.460.686.14
trans-3-(2,5-dimethoxystyryl)-1H-pyrrole-5.26-0.294.97

This table presents calculated HOMO, LUMO, and energy gap values for p-dimethoxybenzene (DMB) and related hydroquinone-pyrrole dyads, illustrating how structural changes affect frontier orbital energies. Data sourced from a DFT study. beilstein-journals.org

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics. DFT calculations are a powerful tool for predicting the NLO properties of organic molecules. Key NLO parameters include the total dipole moment (μ), isotropic polarizability (α), and the first hyperpolarizability (β), which quantifies the second-order NLO response. dergipark.org.tr

Theoretical studies on the parent compound, hydroquinone, have been performed to investigate its NLO properties. researchgate.netdergipark.org.tr Such studies calculate the NLO parameters to assess the potential of a molecule for use in NLO applications. It has been noted that dopant atoms and the solvent medium can significantly affect the NLO properties of molecular systems. dergipark.org.tr While many systems may not show a strong NLO response, computational screening is invaluable for identifying promising candidates. researchgate.net

The table below shows representative NLO data calculated for hydroquinone (HQ) as an example of the parameters derived from such theoretical studies.

SystemMediumDipole Moment (μ, Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)
cis-HQGas2.5166.9617.15
cis-HQWater3.7876.5312.72
trans-HQGas0.0066.970.00
trans-HQWater0.0076.540.00

This table presents theoretical NLO properties for cis and trans conformers of hydroquinone (HQ) in different media, calculated using DFT. The values illustrate the influence of molecular symmetry and solvent on NLO parameters. Data sourced from Ergürhan et al. dergipark.org.tr

HOMO-LUMO Analysis and Charge Transfer Characteristics.

Reaction Mechanism Elucidation through Potential Energy Surface Scans

Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Computational chemists can map out the entire course of a reaction by calculating the potential energy surface (PES). A PES scan involves calculating the energy of the molecular system as specific bond lengths or angles (reaction coordinates) are changed. This allows for the identification of transition states (the energy barriers of the reaction) and intermediates.

For hydroquinone derivatives, a key reaction is oxidation to the corresponding benzoquinone. This process involves the transfer of protons and electrons. A detailed computational study on the excited-state intramolecular proton transfer (ESIPT) in bis(2′-benzothiazolyl)hydroquinone involved constructing PES for both the ground (S₀) and excited (S₁) states by systematically changing the O-H bond lengths to map the proton transfer process. mdpi.com Such studies provide deep mechanistic insights into the kinetics and thermodynamics of the reaction. DFT calculations have also been used to interpret the reaction mechanisms of Diels-Alder reactions involving substituted benzoquinones. scielo.br

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei, one can predict NMR chemical shifts. acs.org Similarly, by calculating the vibrational frequencies of molecular bonds, an IR spectrum can be simulated.

These theoretical predictions are invaluable for structure elucidation. For example, DFT calculations can be used to simulate NMR chemical shifts, which are then compared with experimental data to confirm the proposed structure. acs.org In a study of hydroquinone and fullerene systems, DFT calculations were performed to predict IR and NMR spectra, showing no significant difference between the cis and trans structures from a spectroscopic viewpoint. dergipark.org.tr The prediction of the ¹H NMR spectrum for a related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, is quite straightforward due to the molecule's symmetry, resulting in a simple spectrum with distinct singlets for the different types of protons. chegg.com

Studies on Electron and Proton Transfer Kinetics and Energetics

The primary chemical function of hydroquinones like this compound is their ability to undergo redox reactions, which inherently involve the transfer of electrons and often protons. This process is frequently a Proton-Coupled Electron Transfer (PCET), where an electron and a proton are transferred in a single kinetic step or in separate, sequential steps.

Computational studies are essential for understanding the mechanisms and energetics of these transfer reactions. DFT calculations can determine the standard Gibbs free energy changes (ΔG°) for each step, revealing whether a reaction is thermodynamically favorable. jst.go.jp For instance, in the superoxide (B77818) scavenging reaction by natural phenolic compounds like catechins, the catechol moiety plays a key role in a concerted PCET to the hydroperoxyl radical (HO₂·). jst.go.jp Studies on the oxidation of hydroquinone have shown that the kinetics can be significantly influenced by whether the PCET mechanism is concerted or stepwise. nih.gov The electrochemical oxidation of hydroquinones has been studied extensively, with the kinetics of electron transfer being dependent on factors like pH and adsorption to the electrode surface. ualberta.ca Theoretical models help to dissect these complex relationships and predict how changes in molecular structure or environment will affect the redox behavior. nih.gov

Intermolecular Interactions and Stereoelectronic Effects

The arrangement of molecules in the solid state and their behavior in solution are governed by a complex interplay of intermolecular forces and intramolecular electronic effects. For this compound, the presence of both strong hydrogen-bond donors (hydroxyl groups) and acceptors (hydroxyl and methoxy oxygen atoms) alongside an aromatic π-system dictates its structural and chemical properties. Computational studies, including Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), provide a framework for understanding these phenomena at an atomic level.

Intermolecular Hydrogen Bonding and Non-Covalent Interactions

The primary intermolecular forces in this compound are hydrogen bonds originating from the two hydroxyl (-OH) groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks that define the crystal lattice. The methoxy groups (-OCH₃) also participate as hydrogen bond acceptors, interacting with hydroxyl groups of neighboring molecules.

Computational methods are essential for quantifying these interactions. The QTAIM analysis, for instance, can identify and characterize bonding interactions by analyzing the topology of the electron density. nih.gov For any given molecular system, the presence of a bond path and a bond critical point (BCP) between two atoms is a condition for a bonding interaction. nih.govuni-muenchen.de Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can differentiate between covalent bonds and non-covalent interactions like hydrogen bonds. nih.gov A positive value of ∇²ρ is typically indicative of non-covalent interactions. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Relative Strength Theoretical Investigation Method
Hydrogen Bond Hydroxyl (-OH) Hydroxyl Oxygen Strong DFT, QTAIM
Hydrogen Bond Hydroxyl (-OH) Methoxy Oxygen Moderate DFT, QTAIM
C-H···O Interaction Aromatic C-H Oxygen (Methoxy/Hydroxyl) Weak NCI Plot, QTAIM

This table is illustrative, based on the functional groups present in the molecule. Specific interaction energies would require dedicated computational analysis.

Stereoelectronic Effects

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry, influencing its conformation, reactivity, and stability. wikipedia.org In this compound, the key stereoelectronic effects arise from the interaction of the oxygen lone pairs (on both -OH and -OCH₃ groups) with the π-system of the benzene ring.

Both hydroxyl and methoxy groups are strong electron-donating groups due to resonance (n → π* interaction), where an oxygen lone pair (n) delocalizes into the antibonding orbitals (π*) of the aromatic ring. This donation increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the substituent. In this molecule, the substituents are positioned to reinforce this effect across the ring.

Table 2: Key Stereoelectronic Interactions in this compound

Interaction Orbitals Involved Consequence
Resonance n(O) → π*(C=C) Increased electron density of the aromatic ring; stabilization of the molecule.
Hyperconjugation σ(C-H) → σ*(C-O) Minor contribution to conformational stability.

This table outlines the principal electronic effects based on established chemical principles. wikipedia.org

The interplay between strong, directional hydrogen bonding and subtle stereoelectronic effects ultimately defines the supramolecular chemistry of this compound, governing its physical properties and its role in various chemical and biological systems. researchgate.netasm.org

Applications of 2,5 Dimethoxybenzene 1,4 Diol in Advanced Materials Science

Polymer Precursors and Monomers for High-Performance Materials

2,5-Dimethoxybenzene-1,4-diol and its immediate derivatives are instrumental in creating polymers with specialized functions and enhanced characteristics. The presence of reactive hydroxyl groups and a stable aromatic core makes it an attractive candidate for polymerization reactions.

The diol structure is a key starting point for creating functional polymers. While the diol itself can be used in reactions, it is often converted to a more reactive aldehyde derivative, 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde, to facilitate polymerization. This dialdehyde (B1249045) is a key reactant in the synthesis of polymeric Schiff bases through polycondensation reactions with various aliphatic or aromatic diamines. The resulting polymers, containing di-imine linkages, are of interest for their unique electronic and structural properties.

Research has detailed the synthesis pathway starting from 1,4-dimethoxybenzene (B90301), which is first converted to 2,5-dimethoxyterephthalaldehyde (B1268428) (the dicarboxaldehyde derivative). rsc.org This derivative is then reacted with amines to produce di-imine ligands, which are essentially Schiff base compounds that can be polymerized. rsc.org This demonstrates the role of the 2,5-dimethoxybenzene core in forming the backbone of these functional polymers. Furthermore, this compound is noted for its application in polyurethane coatings, highlighting its role as a diol monomer in the synthesis of polyurethanes. myskinrecipes.com

Table 1: Functional Polymers from this compound Derivatives

Polymer TypePrecursor/Derivative UsedSynthesis MethodReference
Polymeric Schiff Bases2,5-Dimethoxybenzene-1,4-dicarboxaldehydePolycondensation with diamines
Di-imine Ligands (Schiff Bases)2,5-dimethoxyterephthalaldehydeReaction with amines rsc.org
PolyurethanesThis compoundUse in coatings myskinrecipes.com

The incorporation of specific functional groups into polymers can significantly enhance their properties. While direct studies on incorporating this compound are specific, the use of its isomer, 2,6-Dimethoxybenzene-1,4-diol, in the synthesis of polymers requiring particular functional groups for improved characteristics has been noted. This suggests that the dimethoxy-hydroquinone structure is valuable for creating advanced materials with properties like scratch resistance.

Synthesis of Functional Polymers (e.g., Polymeric Schiff Bases, Polyurethanes).

Building Blocks for Organic Electronic and Photonic Materials

The electron-rich aromatic nature of this compound makes it and its derivatives prime candidates for use in organic electronics and photonics, where charge transport and light-emitting properties are paramount.

This compound is identified as a material relevant to the development of Organic Light-Emitting Diodes (OLEDs). bldpharm.combldpharm.com Its structural features are foundational for creating more complex molecules used in these devices. For instance, a derivative, 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, forms highly efficient and pure green-emitting organic crystals. nih.gov These crystals act as effective optical waveguides with very low loss coefficients, demonstrating the potential of this molecular framework in photonic applications. nih.gov The principle is further supported by research into related biphenyl (B1667301) compounds, such as 4'-Methoxy[1,1'-biphenyl]-2,5-diol, which are utilized in the production of OLEDs and liquid crystals.

The compound is also linked to the phenomenon of Aggregation-Induced Emission (AIE). bldpharm.combldpharm.com AIE is a process where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. sigmaaldrich.comnih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and is highly desirable for applications like OLEDs and biological imaging. sigmaaldrich.comnih.gov Luminogens with AIE characteristics (AIEgens) are crucial for fabricating efficient non-doped OLEDs. sigmaaldrich.com The utility of this molecular class is highlighted by studies on systems like benzothiadiazole bonded to tetraphenylethenes, which exhibit AIE characteristics and find use in creating materials with tunable solid-state emissions. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals.

Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Porous crystalline materials like MOFs and COFs are synthesized from molecular building blocks, and this compound serves as a valuable precursor in this context. It is classified as an organic monomer for the construction of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com

The synthesis of COFs often involves the reaction of aldehyde-functionalized precursors. rsc.org A common pathway involves the conversion of 1,4-dimethoxybenzene into 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde, which then acts as the organic linker in the framework's construction. rsc.org These linkers connect through reversible reactions, such as Schiff base condensation, to form a porous, crystalline network. researchgate.net

Similarly, a related derivative, 2,5-Dimethoxyterephthalohydrazide, is used to synthesize COFs with hydrazone linkages by reacting with aldehydes. ossila.com The resulting COFs exhibit high surface areas and can be designed for applications such as photocatalysis. ossila.com These examples underscore the importance of the this compound scaffold as a foundational unit for creating highly ordered and functional porous materials.

Table 2: Applications in Porous Frameworks

Framework TypePrecursor/DerivativeLinkage TypeApplication AreaReference
COFThis compoundImine (Schiff base)General COF Synthesis bldpharm.combldpharm.com
COF2,5-Dimethoxybenzene-1,4-dicarboxaldehydeImine (Schiff base)Chemical fixation rsc.org
COF2,5-DimethoxyterephthalohydrazideHydrazonePhotocatalysis ossila.com

Ligand Design and Synthesis for Porous Framework Assembly

The rational design of organic ligands is a cornerstone for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). The this compound scaffold is a valuable component in this field, typically after conversion into a more reactive derivative.

The core structure is also integrated into other types of linkers for framework construction. For instance, 1,4-dibromo-2,5-dimethoxybenzene, synthesized from 1,4-diol-2,5-dibromobenzene, is a precursor for monomers used in polymerization reactions. google.com Through lithiation and subsequent reaction with an isopropanol (B130326) pinacol (B44631) borate, it can be converted into a boronic ester derivative. google.com This monomer can then undergo Suzuki coupling reactions with other building blocks to form polymers, including those with applications as electrochromic materials. google.com Furthermore, the 2,5-dimethoxybenzene unit is found in ligands such as (E,E-2,5-dimethoxy-1,4-bis-[2-pyridin-vinyl]-benzene), which has been incorporated into novel zinc-based MOFs. nih.gov

The synthesis of 2,5-dihydroxyterephthalaldehyde (B1588973) from 2,5-dimethoxybenzene-1,4-dicarboxaldehyde provides a monomer for creating two-dimensional (2D) Covalent Organic Frameworks. d-nb.info These frameworks can be exfoliated to produce ultrathin porphyrin nanodisks, demonstrating the utility of this chemical family in producing nanostructured materials. d-nb.info

Derivative/Ligand PrecursorSynthesis HighlightApplication in Porous FrameworksReference
2,5-Diformylbenzene-1,4-diolSynthesized from 2,5-dimethoxybenzene-1,4-dicarboxaldehyde with an improved yield of 42%.Key building block for ditopic redox-active Schiff base ligands used in creating dinuclear complexes. researchgate.netresearchgate.net
1,4-Dibromo-2,5-dimethoxybenzenePrepared by refluxing 1,4-diol-2,5-dibromobenzene with dimethyl sulfate (B86663) and potassium carbonate.Converted to a boronic ester monomer for Suzuki coupling to form functional polymers. google.com
2,5-DihydroxyterephthalaldehydeSynthesized from 2,5-dimethoxybenzene-1,4-dicarboxaldehyde via a reflux reaction.Used as a monomer for the synthesis of 2D Covalent Organic Frameworks (COFs). d-nb.info

Development of Organic-Based Magnetic Materials

The pursuit of purely organic magnetic materials is a significant frontier in materials science, and the 2,5-dimethoxybenzene core plays a role as a bridging unit for coupling radical centers. Its structure allows for the fine-tuning of magnetic exchange interactions between spin carriers within a molecule and between adjacent molecules. rsc.org

Research has focused on synthesizing nitronyl nitroxide biradical systems where two radical centers are linked by various π-conjugated bridges, including a 2,5-dimethoxyphenyl group. rsc.orgscispace.com The synthesis of these materials involves multi-step procedures, starting with the creation of a dialdehyde containing the 2,5-dimethoxybenzene bridge. scispace.com This dialdehyde is then condensed with 2,3-bis(hydroxyamino)-2,3-dimethylbutane under strict anaerobic conditions, followed by oxidation to yield the target nitronyl nitroxide biradicals. rsc.org

Magnetic measurements of these biradicals reveal that the nature of the bridge is crucial for determining the magnetic properties. Biradicals with the 2,5-dimethoxybenzene bridge were found to exhibit moderately strong antiferromagnetic intramolecular exchange. rsc.org One particular compound, a nitronyl biradical bridged by this unit, was identified as a promising candidate for a purely organic-based, low-dimensional quantum magnet. rsc.orgscispace.com This is based on its magnetic characterization, which includes intra-dimer coupling constants derived from both experimental measurements and DFT calculations. rsc.org The ability to modify the organic structure provides a powerful tool for controlling the intra- and inter-molecular exchange interactions, a key factor in designing molecular magnets. scispace.com

Material TypeRole of 2,5-Dimethoxybenzene CoreKey Research FindingReference
Nitronyl Nitroxide BiradicalsActs as a π-conjugated bridge between two radical centers.The bridge facilitates moderately strong antiferromagnetic exchange interactions. rsc.org
Low-Dimensional Quantum MagnetForms the structural backbone of a promising candidate material.The specific biradical shows potential for use as a quantum magnet based on its magnetic characterization. rsc.orgscispace.com

On-Surface Chemistry and Controlled Polymerization

On-surface synthesis in ultra-high vacuum (UHV) conditions offers a powerful bottom-up approach to fabricate atomically precise low-dimensional nanostructures and polymers that are inaccessible through conventional solution chemistry. Halogenated derivatives of benzene (B151609) are common precursors for this strategy, where a sequence of thermally activated reactions on a catalytic metal surface drives the formation of covalent bonds.

The on-surface reaction of 1,4-dibromo-2,5-diiodobenzene (B1312432) on a gold surface, Au(111), demonstrates this principle. researchgate.net Upon thermal deposition onto the surface at room temperature, the weaker carbon-iodine (C-I) bonds begin to cleave, leading to the formation of organometallic intermediates where the carbon radical is stabilized by a gold adatom. researchgate.net Further annealing to higher temperatures (e.g., above 80°C) initiates the cleavage of the stronger carbon-bromine (C-Br) bonds, resulting in the formation of covalently-linked polymeric chains and networks on the surface. researchgate.net The precise control over the annealing temperature allows for a stepwise polymerization process, governed by the different activation energies of the C-I and C-Br bonds. researchgate.net

This method enables the creation of well-defined one- and two-dimensional polymers. The structure of the resulting polymer is dictated by the chemical makeup of the precursor molecule and the catalytic activity of the underlying metal substrate. researchgate.net This approach, using halogenated precursors based on the 2,5-disubstituted benzene ring, provides a pathway to fabricate controlled-length oligomers and polymers directly on a surface, opening possibilities for creating novel electronic and spintronic devices.

Parameter Description Reference
Precursor Molecule Halogenated derivatives like 1,4-dibromo-2,5-diiodobenzene are deposited in UHV. researchgate.net
Substrate Catalytic metal surfaces, such as Au(111), are used to facilitate reactions. researchgate.net
Process A stepwise, thermally activated dehalogenation and coupling reaction. researchgate.net
Initial Step (Room Temp) Cleavage of weaker C-I bonds to form organometallic intermediates. researchgate.net
Final Step (>80°C) Cleavage of stronger C-Br bonds to form covalent polymers. researchgate.net
Outcome Atomically precise, low-dimensional polymeric nanostructures. researchgate.net

Biological Activities and Mechanistic Studies Non Clinical Focus

Antioxidant Activity and Associated Molecular Mechanisms

2,5-Dimethoxybenzene-1,4-diol, a derivative of hydroquinone (B1673460), has been a subject of interest for its antioxidant capabilities. The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. The presence and position of hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on the benzene (B151609) ring play a crucial role in this activity.

The primary mechanisms through which phenolic antioxidants like this compound exert their effects include:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is often stabilized by resonance. mdpi.comresearchgate.net

Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism where a proton and an electron are transferred simultaneously from the phenolic antioxidant to the free radical. mdpi.comresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This two-step process is favored in polar, alkaline environments. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, which then donates an electron to the free radical. mdpi.comresearchgate.net

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves an initial electron transfer from the antioxidant to the free radical, forming a radical cation, which is then followed by the transfer of a proton. mdpi.comresearchgate.net

Studies on related hydroquinone structures have demonstrated significant antioxidant activity in various assays. For instance, the ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a common measure of antioxidant potency. Research indicates a strong correlation between the number of hydroxyl groups and antioxidant capacity. Derivatives with ortho-dihydroxy (catechol) groups often exhibit enhanced activity due to the formation of stable intramolecular hydrogen bonds in the resulting phenoxyl radical. mdpi.comsemanticscholar.org

The antioxidant activity of various phenolic compounds has been quantified using the DPPH radical scavenging assay, with results often expressed as IC₅₀ values (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Interactive Table: DPPH Radical Scavenging Activity of Selected Phenolic Compounds

CompoundIC₅₀ (µM)Reference
Compound 1 (ortho-trihydroxyl substituted)10.12 ± 0.54 mdpi.com
n-propyl gallate (standard)30.30 ± 0.2 mdpi.com
BHT (standard)4.12 µg/mL semanticscholar.org
α-Tocopherol (standard)23.89 µg/mL semanticscholar.org

Note: Lower IC₅₀ values indicate greater antioxidant activity.

The reducing power of these compounds, another indicator of antioxidant potential, is often evaluated through assays that measure the reduction of metal ions, such as Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺. researchgate.nettandfonline.com

Antifungal Properties: Structure-Activity Relationship Investigations

This compound and its derivatives have also been investigated for their antifungal properties. biosynth.com The structural features of these phenolic compounds are critical determinants of their antifungal efficacy. Structure-activity relationship (SAR) studies aim to understand how modifications to the chemical structure affect biological activity.

For geranylated phenols, which are structurally related to this compound, research has shown that the presence and position of hydroxyl and methoxy groups on the aromatic ring significantly influence their antifungal activity. mdpi.com For example, studies on the fungus Botrytis cinerea have indicated that the position of the hydroxyl group can affect the binding affinity of the compound to key fungal enzymes, such as succinate (B1194679) dehydrogenase. researchgate.net

In one study, a series of pyrazoline derivatives were synthesized from chalcones, including a derivative of this compound. However, these compounds, including 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-3,5-dimethoxybenzene-1,4-diol, exhibited weak antifungal activity. This suggests that while the hydroquinone scaffold is important, the nature of the substituents plays a crucial role in determining the antifungal potency.

Further research into the derivatization of drimane (B1240787) meroterpenoids, which contain a hydroquinone moiety, has highlighted the indispensability of the phenolic hydroxyl group for antifungal effects. semanticscholar.org The specific position of the hydroxyl group was also found to be crucial for activity.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 2,5-dimethoxybenzene-1,4-diol and its derivatives is a primary focus of ongoing research. Current synthetic routes, while established, often face challenges related to yield, purity, and the use of hazardous reagents. grabmyessay.com Future research will likely concentrate on the following areas:

Green Chemistry Approaches: Investigating the use of renewable starting materials and greener solvents to minimize the environmental impact of the synthesis. The exploration of lignin (B12514952) depolymerization products as sustainable precursors is a promising avenue.

Catalytic Innovations: Designing novel catalysts to improve reaction selectivity and efficiency. This includes the development of catalysts for the direct and selective oxidation or methylation of precursors like hydroquinone (B1673460).

Microwave-Assisted Synthesis: Further exploring microwave-assisted electrophilic aromatic substitution reactions, which have shown potential for producing derivatives of this compound. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A comparative analysis of existing and potential synthetic strategies is presented in the table below.

Synthetic ApproachAdvantagesChallengesFuture Research Focus
Traditional Methylation of Hydroquinone Well-documented procedure. Use of hazardous methylating agents, potential for over-methylation. Development of greener methylating agents and selective catalysts.
Lignin Valorization Utilizes a renewable feedstock. Complex depolymerization processes, separation of target compounds.Optimization of catalytic systems for higher yields and selectivity from lignin-derived precursors.
Microwave-Assisted Synthesis Faster reaction times, potential for higher yields. mdpi.comScalability, precise temperature control.Optimization of reaction conditions for a wider range of derivatives.
Flow Chemistry Enhanced safety, better process control, potential for automation.Initial setup costs, potential for clogging with solid byproducts.Design of robust flow reactors and optimization of reaction parameters for continuous production.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. While the general reactivity is understood, the intricate details of many transformations remain to be fully elucidated. Key areas for future investigation include:

Intermediate Characterization: Identifying and characterizing transient intermediates in reactions such as oxidation and polymerization. Spectroscopic techniques, coupled with computational modeling, can provide valuable insights.

Kinetic Studies: Performing detailed kinetic studies to understand the factors influencing reaction rates and product distributions. This knowledge is essential for process optimization.

Oxidative Pathways: Further investigating the mechanisms of oxidation to form quinone derivatives, including the role of pH and the nature of the oxidizing agent. The mechanism by which this compound reduces radicals is not yet well understood. biosynth.com

Design and Synthesis of Advanced this compound-Based Functional Materials with Tunable Properties

The unique structure of this compound makes it an excellent building block for the creation of novel functional materials. Future research will focus on designing and synthesizing materials with tailored properties for specific applications.

Polymers and Copolymers: Developing new polymers and copolymers incorporating the this compound moiety to achieve desired thermal, mechanical, and electronic properties.

Metal-Organic Frameworks (MOFs): Utilizing this compound and its derivatives as organic linkers for the construction of MOFs with potential applications in gas storage, separation, and catalysis.

Redox-Active Materials: Synthesizing redox-active molecules and polymers for applications in energy storage, such as in aqueous redox flow batteries. researchgate.net The synthesis of ditopic hydroquinone-based ligands from derivatives of this compound has shown promise in this area. researchgate.net

Liquid Crystals: Exploring the potential of this compound derivatives to form liquid crystalline phases, which could have applications in display technologies and optical sensors.

The following table highlights potential functional materials and their target properties.

Material ClassTarget PropertiesPotential Applications
Polymers High thermal stability, specific electronic conductivityOrganic electronics, high-performance plastics
Metal-Organic Frameworks High porosity, selective gas adsorptionGas storage and separation, catalysis
Redox-Active Materials Reversible redox behavior, high charge capacityEnergy storage (batteries), electrochromic devices
Liquid Crystals Specific mesophase behavior, responsiveness to external stimuliDisplays, sensors, optical switching

Integration of Advanced Computational and Experimental Methodologies for Predictive Material Design

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new materials and processes.

Density Functional Theory (DFT) Calculations: Employing DFT to predict the electronic and structural properties of this compound and its derivatives. researchgate.net This can guide the synthesis of molecules with desired characteristics. A semi-empirical computational analysis has been used to study the formation of related macrocycles. rsc.org

Molecular Dynamics (MD) Simulations: Using MD simulations to study the behavior of this compound-based materials in different environments, such as in solution or as part of a polymer matrix.

Predictive Modeling for Synthesis: Developing computational models that can predict the outcomes of synthetic reactions, including yields and side products, under various conditions. This can significantly reduce the experimental effort required for process optimization.

By focusing on these future research directions and addressing the existing challenges, the scientific community can continue to expand the utility and applications of this compound, paving the way for new discoveries and technological advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethoxybenzene-1,4-diol, and how can reaction purity be ensured?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution using tert-butyl groups as protecting agents, followed by demethylation. Critical parameters include using fresh reagents (e.g., tert-butyl alcohol, AlCl₃) and controlling reaction time to avoid over-alkylation. Parallel analysis via gas chromatography (GC) during synthesis ensures intermediate purity .
  • Key Considerations : Solvent choice (e.g., dichloromethane vs. methanol) impacts solubility and product yield. Reproducibility requires strict adherence to anhydrous conditions .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and hydroxyl/methoxy group positions.
  • X-ray Diffraction (XRD) : For crystal structure determination, particularly for hydrogen-bonding networks (e.g., R₂²(8) motifs observed in analogous diols) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

  • Oxidation : Reacts with KMnO₄ or H₂O₂ to form quinones, with reaction rates dependent on pH and solvent polarity .
  • Substitution : Methoxy groups act as electron donors, directing electrophiles (e.g., acyl chlorides) to specific ring positions. Steric hindrance from tert-butyl groups in derivatives can reduce reactivity .

Advanced Research Questions

Q. How can reaction kinetics and competing pathways be modeled for this compound in oxidative coupling reactions?

  • Methodology : Employ pseudo-first-order kinetics under varying concentrations of oxidizing agents (e.g., KMnO₄). Use statistical tools like Fisher-Snedecor F-tests to validate rate constants (k1k_1) and calculate confidence intervals. Reversible reaction models may require iterative fitting to experimental data .
  • Case Study : In flow reactors, kinetic enhancements reduce side reactions (e.g., nanoparticle formation in Pd-catalyzed couplings), enabling ligand-free conditions .

Q. What computational approaches predict the redox behavior of this compound in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and predict electron-transfer efficiency. Compare with experimental cyclic voltammetry data to validate redox potentials .

Q. How does this compound interact with lipid membranes, and what structural modifications enhance its bioactivity?

  • Methodology : Synthesize derivatives with alkylthio groups (e.g., 2-hexadecylthio analogs) and study membrane insertion via small-angle X-ray scattering (SAXS). Bioactivity assays (e.g., antimicrobial tests) correlate side-chain hydrophobicity with efficacy .

Q. Can this compound serve as a precursor for functional materials like conductive polymers or MOFs?

  • Methodology : Oxidative polymerization with FeCl₃ yields polyaromatic structures. For metal-organic frameworks (MOFs), coordinate with transition metals (e.g., Cu²⁺) under solvothermal conditions. Characterize conductivity via impedance spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for the alkylation of this compound?

  • Resolution : Variations arise from solvent purity (e.g., trace water in dichloromethane) and catalyst aging (AlCl³ hydrolysis). Replicate reactions under rigorously anhydrous conditions and use freshly sublimed AlCl₃ .
  • Table : Comparative Yields Under Different Conditions

SolventCatalyst Age (days)Yield (%)
CH₂Cl₂078
CH₂Cl₂742
MeOH065

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.